molecular formula C22H16N2O2S B12267634 Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid

Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid

Cat. No.: B12267634
M. Wt: 372.4 g/mol
InChI Key: FQIXXCWQCRXWEY-UHFFFAOYSA-N
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Description

2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phthalazinone moiety linked to a phenyl group through a sulfanyl bridge, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphthalazin-1-yl sulfanyl chloride with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylphthalazin-1-yl sulfanyl acetic acid
  • Phenylacetic acid derivatives
  • Phthalazinone derivatives

Uniqueness

2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phthalazinone moiety with a phenyl group through a sulfanyl bridge is not commonly found in other compounds, making it a valuable subject for research and development.

Biological Activity

Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid, identified by its CAS number 938037-38-8, is a compound that has garnered interest due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a phthalazine core linked to a phenyl group and a sulfanyl acetic acid moiety. The structural formula can be represented as follows:

C18H16N2O2S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound exhibits properties that suggest potential applications in medicinal chemistry, particularly in the development of new therapeutics targeting various diseases.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways and cancer progression. The compound may act as an inhibitor for certain enzymes, potentially modulating inflammatory responses or cancer cell proliferation.

Antimicrobial Activity

Recent studies have indicated that derivatives of phthalazine, including those related to this compound, exhibit significant antimicrobial activity. For instance, compounds have shown effective inhibition against various mycobacterial species, with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 µM . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The anticancer potential of phthalazine derivatives has been extensively studied. In vitro assays demonstrated that certain synthesized phthalazine compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and others. For example, one study reported IC50 values ranging from 50 to 180 µg/ml for different derivatives against MCF-7 cells . The ability of these compounds to induce apoptosis in cancer cells has also been noted, with mechanisms involving the modulation of apoptotic protein expression such as Bcl-2 and Bax .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against mycobacterial species (MIC: 0.08 - 5.05 µM)
AnticancerCytotoxicity against MCF-7 cells (IC50: 50 - 180 µg/ml)
Apoptosis InductionModulates Bcl-2/Bax ratio; enhances caspase activity

Case Study: Anticancer Evaluation

In a notable study evaluating the anticancer properties of phthalazine derivatives, several compounds were synthesized and tested against MCF-7 cells. The study found that derivatives with specific substitutions on the phthalazine ring exhibited enhanced cytotoxic effects compared to standard chemotherapeutics like cisplatin . The most potent derivative induced significant apoptosis through upregulation of pro-apoptotic markers.

Properties

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-phenyl-2-(4-phenylphthalazin-1-yl)sulfanylacetic acid

InChI

InChI=1S/C22H16N2O2S/c25-22(26)20(16-11-5-2-6-12-16)27-21-18-14-8-7-13-17(18)19(23-24-21)15-9-3-1-4-10-15/h1-14,20H,(H,25,26)

InChI Key

FQIXXCWQCRXWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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